molecular formula C15H32 B1606800 4-Methyltetradecane CAS No. 25117-24-2

4-Methyltetradecane

Cat. No.: B1606800
CAS No.: 25117-24-2
M. Wt: 212.41 g/mol
InChI Key: ITVMHPMCNRGCIY-UHFFFAOYSA-N
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Description

4-Methyltetradecane is an organic compound with the molecular formula C({15})H({32}). It is a branched alkane, specifically a methyl-substituted tetradecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. It is typically found in various natural sources and can be synthesized for industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyltetradecane can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, the reaction of 1-bromotetradecane with methylmagnesium bromide can yield this compound.

    Friedel-Crafts Alkylation: Another method involves the alkylation of tetradecane using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. These methods include:

    Catalytic Hydrogenation: This process involves the hydrogenation of unsaturated hydrocarbons in the presence of a metal catalyst such as palladium or platinum.

    Fractional Distillation: Post-synthesis, the compound is often purified using fractional distillation to separate it from other hydrocarbons based on boiling points.

Chemical Reactions Analysis

Types of Reactions: 4-Methyltetradecane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Although less common, it can be reduced under specific conditions to form simpler hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Chlorine or bromine gas under UV light or in the presence of a radical initiator.

Major Products Formed:

    Oxidation: 4-Methyltetradecanol, 4-Methyltetradecanone, and 4-Methyltetradecanoic acid.

    Reduction: Simpler alkanes such as methane and ethane.

    Substitution: 4-Chloromethyltetradecane and 4-Bromomethyltetradecane.

Scientific Research Applications

4-Methyltetradecane has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Studies have explored its role in the lipid metabolism of certain organisms.

    Medicine: Research into its potential as a biomarker for certain diseases is ongoing.

    Industry: It is used in the formulation of lubricants, solvents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Methyltetradecane in biological systems involves its interaction with lipid membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

    Tetradecane: A straight-chain alkane with the formula C({30}).

    2-Methyltetradecane: Another methyl-substituted tetradecane, differing in the position of the methyl group.

    Hexadecane: A longer-chain alkane with the formula C({34}).

Uniqueness: 4-Methyltetradecane is unique due to its specific branching, which affects its physical and chemical properties, such as boiling point and reactivity. This branching can also influence its behavior in biological systems and its applications in various industries.

Properties

IUPAC Name

4-methyltetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVMHPMCNRGCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334272
Record name 4-Methyltetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-24-2
Record name 4-Methyltetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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